2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide
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Overview
Description
2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with ethyl bromide to introduce the ethyl group.
Amidation: The resulting ethyl-imidazole is then reacted with 3-bromopropionyl chloride to form the intermediate 3-(2-ethyl-1h-imidazol-1-yl)propanamide.
Cyclopropylation: Finally, the intermediate is treated with cyclopropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring or the cyclopropyl group.
Reduction: Reduced forms of the amide or imidazole groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropylamino group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)propanamide: Lacks the ethyl group, which may affect its binding properties and reactivity.
2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide: Contains a methyl group instead of an ethyl group, potentially altering its chemical behavior.
Uniqueness
2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanamide is unique due to the presence of both the cyclopropylamino and ethyl-imidazolyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(cyclopropylamino)-3-(2-ethylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N4O/c1-2-10-13-5-6-15(10)7-9(11(12)16)14-8-3-4-8/h5-6,8-9,14H,2-4,7H2,1H3,(H2,12,16) |
InChI Key |
ZTPKZMNKYUIZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CC(C(=O)N)NC2CC2 |
Origin of Product |
United States |
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